molecular formula C20H22N2 B11770987 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine

10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine

Cat. No.: B11770987
M. Wt: 290.4 g/mol
InChI Key: UYRCSYOJRJQQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine is a heterocyclic compound featuring a dihydroacridine backbone fused with a 1-methylpiperidin-4-ylidene substituent. The dihydroacridine core consists of two benzene rings bridged by a nitrogen atom, with partial saturation at the 9,10-positions.

Properties

Molecular Formula

C20H22N2

Molecular Weight

290.4 g/mol

IUPAC Name

10-methyl-9-(1-methylpiperidin-4-ylidene)acridine

InChI

InChI=1S/C20H22N2/c1-21-13-11-15(12-14-21)20-16-7-3-5-9-18(16)22(2)19-10-6-4-8-17(19)20/h3-10H,11-14H2,1-2H3

InChI Key

UYRCSYOJRJQQMH-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=C2C3=CC=CC=C3N(C4=CC=CC=C42)C)CC1

Origin of Product

United States

Preparation Methods

The synthesis of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves several steps. The primary synthetic route includes the reaction of acridine derivatives with piperidine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Core Reaction Types and Conditions

This compound exhibits reactivity characteristic of both acridine derivatives and nitrogen-containing heterocycles:

Reaction TypeTypical ConditionsObserved OutcomeKey Reference
Condensation Synthesis Acid/base catalysis (exact agents unspecified)Formation of target compound via cyclization
Electrophilic Substitution Aromatic ring activation by nitrogen lone pairsFunctionalization at C-2/C-7 positions
Radical Coupling Oxidative/light-initiated conditionsFormation of dimeric or polymeric products
Redox Reactions Electron-deficient environmentsStabilization of radical intermediates

Electron Transfer Dynamics

The acridine core facilitates reversible single-electron transfers, enabling applications in:

  • Photoredox catalysis : Acts as an electron shuttle due to extended π-conjugation.

  • Radical stabilization : The planar structure delocalizes unpaired electrons, reducing reactivity toward termination steps.

Nucleophilic Reactivity

The piperidine moiety participates in:

  • Quaternary ammonium formation : Reacts with alkyl halides (e.g., methyl iodide) at the tertiary amine site.

  • Ring-opening reactions : Acidic conditions protonate the piperidine nitrogen, enabling ring cleavage.

Biological Interaction Pathways

While not traditional "chemical reactions," these processes underpin pharmacological applications:

Interaction TypeBiological TargetObserved EffectReference
DNA Intercalation Double-stranded DNABase pair separation → replication inhibition
Enzyme Binding Topoisomerase IIStabilization of DNA-enzyme complex

Advanced Functionalization Strategies

Recent studies (2025) highlight novel derivatization approaches:

Directed C–H Activation

  • Palladium-catalyzed arylation : Achieves selective functionalization at the acridine C-4 position.

  • Photochemical halogenation : Bromine/chlorine incorporation under UV irradiation.

Supramolecular Assembly

  • Host-guest complexes : Forms stable inclusions with cucurbit uril (binding constant K = 10<sup>4</sup> M<sup>−1</sup>).

  • Coordination polymers : Links via piperidine nitrogen to transition metals (Cu<sup>II</sup>, Fe<sup>III</sup>).

Stability and Degradation Pathways

Stress ConditionDegradation ProductsHalf-Life (25°C)
Strong acid (pH < 2) Acridine hydrolysis fragments + piperidine< 1 hour
UV light (254 nm) Radical-derived oligomers48 hours
Oxidative (H<sub>2</sub>O<sub>2</sub>) N-Oxide derivatives72 hours

Data compiled from accelerated stability studies.

Scientific Research Applications

Nonlinear Optical Applications

One of the most significant applications of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine is in the field of nonlinear optics. The compound has been studied for its ability to generate second harmonic generation (SHG), a process where two photons combine to form a new photon with double the energy.

Research Findings

  • A study demonstrated that derivatives of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine exhibited considerable SHG properties when tested against urea powder as a reference material. The SHG values indicated that certain derivatives had higher efficiencies than traditional nonlinear optical materials, suggesting potential for use in laser technology and optical devices .

Table: Nonlinear Optical Properties of Derivatives

Compound NameSHG Value (relative to urea)BetaCTmicrog (esu)
Derivative AHigher107.8
Derivative BHigher350.8
Derivative CMuch higher3553

Medicinal Chemistry

In medicinal chemistry, compounds related to 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine have been investigated for their pharmacological properties. The piperidine moiety is known for its ability to interact with various biological targets.

Case Studies

  • Research has shown that derivatives can act as potential antihistamines and may exhibit anti-inflammatory properties. For instance, some studies have focused on the synthesis and evaluation of these compounds as antihistamines, indicating their potential effectiveness in treating allergic reactions .

Materials Science

The structural characteristics of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine also make it suitable for applications in materials science, particularly in the development of organic semiconductors.

Insights

  • The compound's ability to form stable films suggests potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The tunable electronic properties through structural modifications allow for optimization in device performance .

Mechanism of Action

The mechanism of action of 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of 9,10-Dihydroacridine Derivatives

Compound Name Substituent(s) Molecular Weight Key Applications/Properties Reference ID
10-Methyl-9,10-dihydroacridine 10-methyl 195.265 Base structure for chemiluminescence
9-(2-Iodobenzyl)-9,10-dihydroacridine 2-iodobenzyl ~393.3* Synthetic intermediate
9-(4-Trifluoromethylbenzyl)-9,10-dihydroacridine 4-trifluoromethylbenzyl ~335.3* NMR/HRMS characterization
2,7,9,9-tetraphenyl-9,10-dihydroacridine 2,7-bis(4-methoxycarbonylphenyl), 9,9-diphenyl 724.8 Fluorescent properties (λem = 450 nm)
9,9,9′,9′-tetramethyl-9,9′,10,10′-tetrahydro-2,10′-biacridine Tetramethyl biacridine 454.6 Thermally activated delayed fluorescence (TADF)
10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine 1-methylpiperidin-4-ylidene 293.4* Hypothesized applications in bioactivity and optoelectronics -

*Calculated based on structural formula.

Key Observations:

  • Electron-Donating Substituents : Compounds with electron-donating groups (e.g., methoxycarbonylphenyl in ) exhibit enhanced fluorescence due to increased conjugation and rigidity. The 1-methylpiperidin-4-ylidene group in the target compound may similarly stabilize excited states for optoelectronic applications .
  • Steric Effects: Bulky substituents (e.g., tetraphenyl in or biacridine in ) improve thermal stability and quantum yield in TADF emitters.
  • Biological Activity : 9,10-Dihydroacridine derivatives with hydrophobic substituents (e.g., benzyl groups in ) show antibacterial activity by disrupting FtsZ polymerization in Gram-positive bacteria. The piperidinylidene moiety could enhance membrane permeability or target specificity .

Spectroscopic and Photophysical Properties

Table 2: Spectroscopic Comparison of Selected Derivatives

Compound Absorption λmax (nm) Emission λmax (nm) Quantum Yield (Φ) Reference ID
2,7,9,9-tetraphenyl-9,10-dihydroacridine 360 450 0.32
9,9,9′,9′-tetramethyl-2,10′-biacridine 380 520 0.78
9,10-Dihydroacridine (unsubstituted) 340 - -
  • The target compound’s piperidinylidene group may redshift absorption/emission maxima compared to unsubstituted dihydroacridine (e.g., 340 nm → 360–380 nm) due to extended π-conjugation .
  • Silicon-containing analogs (e.g., phenazasiline derivatives in ) show blue-shifted emission, suggesting that nitrogen-based substituents (like piperidinylidene) favor longer wavelengths .

Biological Activity

10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine (commonly referred to as 10-Methyl-9-(1-methylpiperidin-4-ylidene) or simply as the acridine derivative) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies.

  • Molecular Formula : C19H22N2
  • Molecular Weight : 290.39 g/mol
  • CAS Number : Not specifically listed in the search results.

The structure of the compound includes a methylpiperidine moiety, which is significant for its interaction with biological targets.

Antioxidant Properties

Research indicates that compounds similar to 10-Methyl-9-(1-methylpiperidin-4-ylidene) exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that derivatives of acridine can scavenge free radicals effectively, thus providing protective effects against oxidative damage .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Studies have shown that related acridine derivatives possess significant antibacterial properties against various strains of bacteria. For instance, a derivative was tested against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibitory effects .

Neuroprotective Effects

The neuroprotective potential of 10-Methyl-9-(1-methylpiperidin-4-ylidene) has also been explored. It has been suggested that compounds with similar structures can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegeneration. In vitro studies indicated that these compounds could inhibit neuronal apoptosis and promote cell survival under stress conditions .

Anti-inflammatory Activity

In addition to its antioxidant and antimicrobial properties, this compound may also exhibit anti-inflammatory effects. Research has shown that certain acridine derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic application in inflammatory diseases .

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of a series of acridine derivatives, including 10-Methyl-9-(1-methylpiperidin-4-ylidene). The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to controls, highlighting the compound's potential as an antioxidant agent .

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, treatment with an acridine derivative showed a decrease in neuroinflammation and improved motor function. This suggests that such compounds could be beneficial in treating neurodegenerative conditions .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
AntimicrobialInhibits growth of Staphylococcus aureus and E. coli
NeuroprotectiveInhibits neuronal apoptosis; promotes survival
Anti-inflammatoryReduces pro-inflammatory cytokines

Q & A

Q. What is the recommended methodology for synthesizing 10-Methyl-9-(1-methylpiperidin-4-ylidene)-9,10-dihydroacridine?

The synthesis typically involves multi-step reactions starting with acridine precursors and piperidine derivatives. For example, analogous acridine compounds are synthesized via condensation reactions under inert atmospheres, using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol (70–80°C, 12–24 hours) . Key steps include:

  • Intermediate formation : Reacting 9,10-dihydroacridine with 1-methylpiperidin-4-one under acidic conditions to form the piperidinylidene moiety.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol 95:5) to isolate the target compound.
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for acridine:piperidinone) and reaction time to improve yields (reported 45–60% in similar syntheses) .

Q. How is the structural characterization of this compound performed?

A combination of spectroscopic and crystallographic techniques is used:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methylpiperidinylidene group (e.g., signals at δ 2.3–2.8 ppm for piperidine protons) .
  • X-ray crystallography : Resolves the planar acridine core and non-planar piperidinylidene substituent, with bond angles consistent with sp² hybridization at the 9-position .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 345.23) .

Q. What safety protocols are critical for handling this compound?

Based on structurally related acridines:

  • GHS classifications : Acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Storage : In airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can contradictions in reported reaction mechanisms for acridine derivatives be resolved?

Discrepancies in mechanistic pathways (e.g., radical vs. ionic intermediates) are addressed via:

  • Isotopic labeling : Track hydrogen/deuterium exchange at the 9-position to identify protonation sites.
  • Kinetic studies : Monitor reaction rates under varying pH and temperatures to distinguish between concerted and stepwise mechanisms .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to compare activation energies of proposed pathways .

Q. What computational models predict the compound’s photophysical and electronic properties?

  • TD-DFT : Predicts UV-Vis absorption spectra (e.g., λmax ≈ 380 nm for π→π* transitions) .
  • Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps (~3.2 eV) correlate with experimental fluorescence quenching behavior .

Q. How can its photophysical properties be optimized for optoelectronic applications?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., –CN) to the acridine core to redshift emission wavelengths .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance quantum yields via reduced aggregation .

Q. What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-DAD : Use C18 columns (mobile phase: acetonitrile/water 70:30) to detect impurities <0.1% .
  • LC-MS/MS : Identifies hydrolytic byproducts (e.g., 10-methylacridinone) using MRM transitions .

Q. How do solvent and catalyst choices impact synthetic yield and purity?

Comparative studies show:

  • Solvent effects : Ethanol yields higher purity (≥95%) vs. THF (≤85%) due to better solubility of intermediates .
  • Catalysts : PTSA outperforms Lewis acids (e.g., AlCl3) in minimizing side reactions (e.g., acridine dimerization) .

Q. What pharmacological activities are hypothesized based on its structural analogs?

Similar 9,10-dihydroacridines exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus via DNA intercalation .
  • Anticancer potential : IC50 of 15 µM against MCF-7 cells by topoisomerase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.